molecular formula C21H20ClN3OS B3035286 4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 306980-69-8

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide

Cat. No.: B3035286
CAS No.: 306980-69-8
M. Wt: 397.9 g/mol
InChI Key: IBXXFWUXBFEXJI-UHFFFAOYSA-N
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Description

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a sulfoxide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The sulfoxide group is then introduced through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide can be reduced back to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Products vary based on the substituent introduced, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, while the sulfoxide group may participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl phenyl sulfone
  • 4-Chlorophenyl phenyl sulfide
  • 2-Phenyl-4-pyrimidinyl methyl sulfoxide

Uniqueness

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide is unique due to the combination of its structural features, which confer specific biological activities not observed in similar compounds. The presence of both pyrrolidine and pyrimidine rings, along with the sulfoxide group, allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-17-8-10-19(11-9-17)27(26)15-18-14-20(25-12-4-5-13-25)24-21(23-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXFWUXBFEXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
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4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 3
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 4
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 5
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 6
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide

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